molecular formula C6H14N2O2 B14753894 2-Methylbutan-2-yl hydrazinecarboxylate CAS No. 4680-15-3

2-Methylbutan-2-yl hydrazinecarboxylate

Cat. No.: B14753894
CAS No.: 4680-15-3
M. Wt: 146.19 g/mol
InChI Key: JVPVXNHOPGWRIM-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a hydrazine group attached to a carboxylate moiety, with a 2-methylbutan-2-yl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl hydrazinecarboxylate typically involves the reaction of 2-methylbutan-2-ol with hydrazine and a carboxylating agent. One common method includes the use of phenyl chloroformate as the carboxylating agent. The reaction is carried out in a solvent such as dichloromethane, with pyridine as a base. The mixture is cooled to 0°C before the addition of phenyl chloroformate, and then allowed to stir at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazinecarboxylates.

Scientific Research Applications

2-Methylbutan-2-yl hydrazinecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroximino-2-methylbutan-2-yl)methylamine: This compound shares a similar structural motif with 2-Methylbutan-2-yl hydrazinecarboxylate but has different functional groups.

    2-Methylbut-3-yn-2-yl carbamate: Another related compound with a similar backbone but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarboxylate structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

CAS No.

4680-15-3

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

2-methylbutan-2-yl N-aminocarbamate

InChI

InChI=1S/C6H14N2O2/c1-4-6(2,3)10-5(9)8-7/h4,7H2,1-3H3,(H,8,9)

InChI Key

JVPVXNHOPGWRIM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)NN

Origin of Product

United States

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